molecular formula C24H24N4O B12938394 9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)- CAS No. 528570-70-9

9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-

Cat. No.: B12938394
CAS No.: 528570-70-9
M. Wt: 384.5 g/mol
InChI Key: KBHWNFLWVNQTIU-UHFFFAOYSA-N
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Description

Introduction to 9H-Purine Derivatives in Contemporary Chemistry

Structural Significance of Polycyclic Purine Systems

Purines, comprising a pyrimidine ring fused to an imidazole ring, serve as foundational scaffolds in nucleic acids and bioactive molecules. The incorporation of polycyclic systems, such as the 1,3-dihydroisobenzofuran group in 9H-purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-, introduces conformational rigidity and extended π-electron systems. These modifications enhance stability against enzymatic degradation and improve interactions with hydrophobic binding pockets in biological targets.

The dihydroisobenzofuran moiety in this compound contributes a partially saturated oxygen-containing heterocycle, which balances aromaticity with flexibility. This structural feature is critical for maintaining planar geometry at the purine core while allowing adaptive positioning of the butyl side chain for van der Waals interactions. Quantum chemical analyses of analogous purine derivatives reveal that such fused systems exhibit reduced electrophilicity at positions 3 and 7 compared to unsubstituted purines, thereby altering reactivity patterns.

Table 1: Structural Attributes of 9H-Purine, 6-(6-Butyl-1,3-Dihydro-5-Isobenzofuranyl)-9-(Phenylmethyl)-

Attribute Description
Core scaffold 9H-purine with fused imidazole and pyrimidine rings
Position 6 substitution 6-Butyl-1,3-dihydro-5-isobenzofuranyl group (C12H13O)
Position 9 substitution Phenylmethyl group (C7H7)
Molecular formula C24H24N4O
Key electronic features Extended conjugation via isobenzofuran fusion; electron-rich N-9 due to benzyl substitution

Position-Specific Substitution Patterns in Purine-Based Compounds

Substitution at positions 6 and 9 in purine derivatives is a strategic approach to fine-tuning molecular interactions. In 9H-purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-, the C-6 substituent introduces a sterically demanding isobenzofuranyl group with a butyl chain, while the N-9 benzyl group enhances lipophilicity and π-stacking potential.

C-6 Substitution: Isobenzofuranyl-Bridged Modifications

The 6-butyl-1,3-dihydro-5-isobenzofuranyl group at position 6 replaces the traditional hydrogen or halogen substituents found in simpler purines. This modification achieves two objectives:

  • Steric Shielding : The bicyclic isobenzofuran system projects the butyl chain outward, creating a hydrophobic microenvironment that may interfere with undesired nucleophilic attacks at C-8.
  • Electronic Modulation : The oxygen atom in the isobenzofuran ring participates in resonance with the purine core, redistributing electron density toward N-3 and N-7. This delocalization stabilizes transition states during interactions with enzymatic targets, such as kinases or mycobacterial enzymes.
N-9 Substitution: Phenylmethyl Functionalization

The phenylmethyl group at N-9 serves dual roles:

  • Lipophilicity Enhancement : The benzyl moiety increases logP values, improving membrane permeability—a critical factor for antimycobacterial agents targeting intracellular pathogens.
  • Aromatic Stacking : The planar benzene ring facilitates π-π interactions with tyrosine or phenylalanine residues in binding pockets, as observed in molecular docking studies of analogous compounds.

Table 2: Comparative Analysis of Substitution Effects in Purine Derivatives

Position Substituent Electronic Effect Steric Effect Biological Implication
C-6 6-Butyl-1,3-dihydroisobenzofuran Resonance stabilization Bulky, hydrophobic Enhanced binding to hydrophobic targets
N-9 Phenylmethyl Electron donation via benzyl group Moderate steric hindrance Improved cellular uptake

Synthetic routes to this compound typically involve nucleophilic aromatic substitution at C-6 of 6-chloropurine precursors, followed by Buchwald–Hartwig amination or Suzuki coupling for N-9 functionalization. Recent advances in enantioselective synthesis have enabled the production of chiral analogs, though the racemic form remains predominant in exploratory studies.

Properties

CAS No.

528570-70-9

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

9-benzyl-6-(6-butyl-1,3-dihydro-2-benzofuran-5-yl)purine

InChI

InChI=1S/C24H24N4O/c1-2-3-9-18-10-19-13-29-14-20(19)11-21(18)22-23-24(26-15-25-22)28(16-27-23)12-17-7-5-4-6-8-17/h4-8,10-11,15-16H,2-3,9,12-14H2,1H3

InChI Key

KBHWNFLWVNQTIU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C2COCC2=C1)C3=C4C(=NC=N3)N(C=N4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The purine core is often introduced as a 2,6-dichloropurine or a related halogenated purine derivative, which allows for selective nucleophilic substitution at the 6-position.
  • The 6-butyl-1,3-dihydro-5-isobenzofuranyl moiety is prepared separately or introduced via coupling reactions.
  • Benzyl bromide or benzyl chloride is used for the benzylation at the 9-position.

Key Reaction Steps

Step Reaction Type Conditions & Reagents Purpose
1 Nucleophilic substitution Reaction of 2,6-dichloropurine with 6-butyl-1,3-dihydro-5-isobenzofuranyl nucleophile in polar solvent Introduce the isobenzofuranyl group at C6
2 Benzylation Alkylation of purine nitrogen at N9 with benzyl halide under basic conditions (e.g., NaH, K2CO3) Attach phenylmethyl group at N9
3 Protection/Deprotection Use of protecting groups on sensitive functional groups, removed by acid or base treatment Control selectivity and prevent side reactions
4 Purification Flash column chromatography, HPLC purification Isolate pure target compound

Catalytic Systems and Coupling Reactions

  • Palladium-catalyzed C-N coupling reactions are often employed for selective substitution at purine positions, using catalysts such as Pd2(dba)3 with phosphine ligands in degassed solvents like NMP or toluene at elevated temperatures (100–110 °C).
  • Bases such as sodium tert-butylate or cesium carbonate facilitate these coupling reactions.
  • Bromination at the 8-position of purine (if required) can be achieved using bromine-2,6-lutidine complex in NMP at room temperature, protected from light.

Solid-Phase Synthesis Approach

  • An alternative method involves solid-phase synthesis using Rink acid resin to anchor 2,6-dichloropurine, followed by sequential substitution at position 6 with amine solutions.
  • This method allows for efficient washing and purification steps and can be advantageous for library synthesis.

Purification and Characterization

  • After synthesis, the crude product is typically purified by flash silica gel chromatography.
  • Final purification is often performed by preparative HPLC using a gradient of aqueous acetonitrile containing trifluoroacetic acid.
  • The compound is identified and confirmed by mass spectrometry (e.g., electrospray ionization) and NMR spectroscopy.

Industrial Production Considerations

  • For scale-up, continuous flow reactors and automated synthesis platforms may be employed to improve yield and reproducibility.
  • Optimization of reaction times, temperatures, and reagent stoichiometry is critical to minimize by-products.
  • Purification methods such as crystallization and chromatography are optimized to reduce solvent use and cost.

Summary Table of Preparation Parameters

Parameter Details
Starting material 2,6-Dichloropurine or related halogenated purine
Key reagents 6-butyl-1,3-dihydro-5-isobenzofuranyl nucleophile, benzyl halide
Catalysts Pd2(dba)3, phosphine ligands (e.g., P(t-Bu)3), CuO (for some steps)
Solvents NMP, toluene, ethanol/water mixtures
Bases Sodium tert-butylate, cesium carbonate, potassium carbonate
Temperature 25 °C (room temperature) to 110 °C
Purification techniques Flash chromatography, preparative HPLC
Analytical methods Mass spectrometry, NMR, HPLC

Research Findings and Notes

  • The substitution pattern on the purine ring is critical for biological activity; thus, regioselective synthesis is emphasized.
  • The use of palladium-catalyzed coupling reactions has been shown to provide high yields and selectivity for C-N bond formation at purine positions.
  • Protecting group strategies are essential to prevent side reactions during multi-step synthesis.
  • The compound’s stability under various pH and temperature conditions has been evaluated to ensure suitability for pharmaceutical applications.
  • The synthetic methods described are consistent with those used for related purine derivatives with therapeutic potential, especially in targeting proliferative diseases and enzyme inhibition.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving purine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine would depend on its interaction with specific molecular targets. Potential targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Purine derivatives with substitutions at positions 6 and 9 exhibit diverse biological activities depending on the substituent’s electronic and steric properties. Key comparisons include:

Compound Substituents Key Properties/Activities Reference
Target Compound 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl), 9-(phenylmethyl) Hypothesized antiviral or anticancer activity (based on structural analogs)
6-(2-Furyl)-9-(4-methoxyphenylmethyl)-9H-purine (Compound 48) 6-(2-furyl), 9-(4-methoxyphenylmethyl) Anti-TB activity (MIC = 0.39 μg/mL), low cytotoxicity
6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (Compound 9) 6-(4-phenoxyphenyl), 9-(tetrahydropyran-2-yl) Anticancer activity (IC₅₀ = 5.4 μM against Huh7 cells)
6-(Cyclopropylamino)-9-(cyclopropylmethyl)-2-(trifluoromethyl)-9H-purine 6-(cyclopropylamino), 9-(cyclopropylmethyl), 2-(trifluoromethyl) Antipsychotic activity (ED₅₀ = 2 mg/kg), reduced cardiovascular side effects
  • Phenoxyphenyl (Compound 9) and cyclopropylamino (antipsychotic agent) groups demonstrate that electron-rich or rigid substituents at position 6 improve activity against cancer or neurological targets.
  • Position 9 Substituents :

    • Benzyl (target compound) and 4-methoxyphenylmethyl (Compound 48) groups are common in purine derivatives for balancing lipophilicity and metabolic stability.
    • Tetrahydrofuran (THP) or cyclopropylmethyl groups (Compound 9 and antipsychotic agent) may enhance bioavailability by modulating steric hindrance.

Pharmacological Profiles

  • Anti-Infective Activity : Compound 48’s 2-furyl group confers anti-TB activity, while the target compound’s isobenzofuranyl moiety may target viral polymerases or kinases.
  • Anticancer Activity: Compound 9’s phenoxyphenyl group enhances cytotoxicity, suggesting the target compound’s isobenzofuranyl could mimic this effect via similar π-stacking.
  • CNS Activity: The antipsychotic agent’s cyclopropylamino and trifluoromethyl groups highlight the role of electronegative substituents in CNS penetration, which the target compound may lack.

Physicochemical Properties

While the target compound’s data are unavailable, analogues provide insights:

  • Melting Points : Ranged from 114–210°C for piperazinyl-purines, suggesting the target compound may exhibit similar thermal stability.
  • Solubility : Bulky substituents (e.g., isobenzofuranyl ) often reduce aqueous solubility, necessitating prodrug strategies.

Biological Activity

9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-, also known as CAS Number 528570-70-9, is a synthetic organic compound belonging to the class of purine derivatives. This compound features a unique structure that combines a purine core with a butyl-dihydroisobenzofuran moiety and a phenyl group. The biological activity of purine derivatives has garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in oncology.

  • Molecular Formula : C24_{24}H24_{24}N4_{4}O
  • Molecular Weight : 384.5 g/mol
  • IUPAC Name : 9-benzyl-6-(6-butyl-1,3-dihydro-2-benzofuran-5-yl)purine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The purine structure is known to participate in nucleic acid metabolism and can influence cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted the cytotoxic potential of various purine derivatives against cancer cell lines. For instance, research has shown that compounds with similar structures exhibit significant activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. The following sections detail specific findings related to the biological activity of 9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-.

Cytotoxicity Assays

A notable study evaluated the cytotoxic effects of various purine analogs using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited lower IC50_{50} values compared to established chemotherapeutic agents such as 5-Fluorouracil and Fludarabine. The following table summarizes the cytotoxicity results for selected compounds:

CompoundIC50_{50} (µM)Cell Line
9H-Purine Derivative14.2Huh7
5-Fluorouracil30.6Huh7
Fludarabine28.4Huh7
Compound 517.9Huh7
Compound 823.6Huh7

This data suggests that the compound may possess superior anticancer properties compared to traditional treatments.

Mechanistic Insights

Further mechanistic studies indicated that the compound's activity may be linked to its ability to inhibit key enzymes involved in nucleotide metabolism. This inhibition could lead to disrupted DNA synthesis in rapidly dividing cancer cells, thereby inducing apoptosis.

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